Pifithrin-

Description

Properties

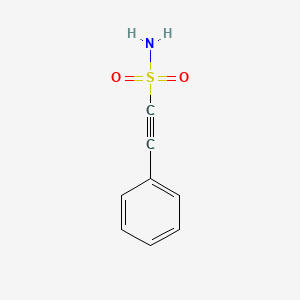

IUPAC Name |

2-phenylethynesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316450 | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-31-2 | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 303580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64984-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylethynesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynesulfonamide, 2-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pifithrin-α: An In-Depth Technical Guide to its Mechanism of Action on p53 Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-α (PFTα) is a small molecule initially identified as a potent and reversible inhibitor of the tumor suppressor protein p53. It primarily functions by suppressing p53-dependent transcriptional activation, thereby protecting cells from apoptosis and cell cycle arrest induced by various stressors. While its utility in studying p53 signaling is widespread, the precise molecular mechanism of PFTα remains a subject of ongoing investigation, with evidence pointing to a complex interplay of p53-dependent and -independent effects. This technical guide provides a comprehensive overview of the core mechanisms of action of PFTα on p53 transcriptional activity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: Inhibition of p53 Transcriptional Activity

Pifithrin-α's principal and most well-documented function is the inhibition of p53's ability to act as a transcription factor.[1][2][3] This effect is achieved by preventing the transactivation of p53-responsive genes that are critical for apoptosis (e.g., Bax) and cell cycle arrest (e.g., p21/Waf1).[1][4] The inhibitory action of PFTα allows it to protect cells from p53-mediated death following DNA damage or other cellular stresses.[3][5]

The exact point of intervention in the p53 pathway has been a topic of considerable research and some debate:

-

Post-Nuclear Translocation Inhibition : Contrary to some initial hypotheses, studies have shown that PFTα does not prevent the translocation of p53 from the cytoplasm to the nucleus.[6] Instead, it appears to act at a subsequent stage within the nucleus to block p53's transcriptional function.[6]

-

Attenuation of Post-Translational Modifications : Evidence suggests that PFTα can reduce the post-translational modifications (PTMs) on the p53 protein without altering the total cellular levels of p53.[7][8] These PTMs, such as phosphorylation and acetylation, are crucial for p53 stabilization and activation in response to stress.[4]

-

Differential Inhibition of Target Genes : The inhibitory effect of PFTα is not uniform across all p53 target genes. Its impact on transcription is highly dependent on the specific gene promoter, suggesting a nuanced mechanism rather than a global shutdown of p53 activity.[7][8]

The Heat Shock Protein Connection: A Contested Hypothesis

An early hypothesis proposed that PFTα might exert its effects by targeting a common factor involved in the signaling pathways of p53, the heat shock response, and glucocorticoid receptors.[9][10] The hsp90/hsp70-based chaperone machinery was suggested as a potential target, as it plays a role in maintaining these transcription factors in an inactive state in the cytoplasm.[9] However, subsequent research has contested this, with findings indicating that PFTα does not inhibit the function of the chaperone machinery or the nuclear translocation of the glucocorticoid receptor.[6] While PFTα does inhibit heat shock and glucocorticoid receptor signaling, the common molecular target remains elusive.[1][10]

It is worth noting that a related compound, Pifithrin-μ (PFTμ), has been shown to interact with and inhibit Heat Shock Protein 70 (HSP70), but its primary described mechanism is the inhibition of mitochondrial p53 translocation, a transcription-independent function.[4][11][12]

p53-Independent Mechanisms of Action

A significant body of evidence highlights that PFTα possesses biological activities that are independent of p53.[7][8] This is a critical consideration for researchers using PFTα as a specific p53 inhibitor.

-

Aryl Hydrocarbon Receptor (AhR) Agonism : PFTα is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[2][5] Activation of AhR by PFTα can induce the expression of target genes like CYP1A1 and activate the AHR-Nrf2 axis, leading to a decrease in intracellular reactive oxygen species (ROS).[5][7][8] However, studies have demonstrated that PFTα's inhibition of p53-mediated gene activation and apoptosis occurs independently of its AhR agonist activity.[5]

-

MAPK/ERK Pathway Modulation : PFTα has been shown to up-regulate the expression of Cyclooxygenase-2 (COX-2) in both mutant and wild-type p53 cells.[13] This induction is mediated through the MEK/ERK signaling pathway.[13]

Data Presentation: Quantitative Efficacy

The following table summarizes the reported cytotoxic effects of Pifithrin-α and its more stable cyclic derivative, Pifithrin-β. It is important to note that PFTα is unstable in tissue culture medium and rapidly converts to PFTβ.[14]

| Compound | Cell Line | Assay | IC50 (μmol/L) | Reference |

| Pifithrin-α | A2780 (Ovarian) | Sulforhodamine B (96h) | 21.3 ± 8.1 | [14][15] |

| Pifithrin-α | HCT116 (Colon) | Sulforhodamine B (96h) | 21.3 ± 8.1 | [14][15] |

| Pifithrin-β | A2780 (Ovarian) | Sulforhodamine B (96h) | 90.3 ± 15.5 | [14][15] |

| Pifithrin-β | HCT116 (Colon) | Sulforhodamine B (96h) | 90.3 ± 15.5 | [14][15] |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Values are presented as mean ± SD.

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: Pifithrin-α's primary mechanism on the p53 pathway.

Caption: Key p53-independent signaling pathways modulated by Pifithrin-α.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p53 inhibitor this compoundalpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compoundalpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pifithrin-μ, an Inhibitor of Heat-Shock Protein 70, Can Increase the Antitumor Effects of Hyperthermia Against Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

Pifithrin-α: A Reversible Inhibitor of p53-Mediated Apoptosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pifithrin-α (PFTα), a small molecule inhibitor of the p53 tumor suppressor protein. It details its mechanism of action, experimental applications, and key quantitative data, serving as a comprehensive resource for professionals in cellular biology and drug development.

Introduction

The p53 protein, often termed the "guardian of the genome," plays a critical role in cellular stress response, inducing cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells. While essential for tumor suppression, p53-mediated apoptosis can be detrimental in non-cancerous contexts, such as in the case of side effects from chemotherapy and radiotherapy.[1][2] Pifithrin-α has been identified as a chemical inhibitor that can transiently suppress p53 function, thereby protecting normal cells from apoptosis.[1][2] This guide explores the multifaceted actions of PFTα, its reversible nature, and its utility in experimental settings.

Mechanism of Action

Pifithrin-α was initially identified for its ability to inhibit p53-dependent transcriptional activation of downstream target genes.[2][3][4] It is thought to act at a stage after p53 has translocated to the nucleus.[5] The inhibitory effect of PFTα on p53 is reversible.[6]

However, the mechanism of PFTα is complex and not entirely limited to p53 inhibition. Studies have revealed that PFTα can also exert p53-independent effects.[7][8][9] For instance, it has been shown to protect against DNA damage-induced apoptosis downstream of the mitochondria, independent of p53 status.[7][9] This action may involve the modulation of other signaling pathways, including the aryl hydrocarbon receptor (AhR).[8][10] PFTα is a potent agonist of the AhR, though its apoptosis-inhibiting effects appear to be independent of this activity.[10]

It is also important to note that PFTα is unstable in tissue culture medium and can be rapidly converted to its cyclic condensation product, Pifithrin-β (PFTβ).[1][11] This suggests that in many in vitro experiments, the observed biological effects may be due to a mixture of both compounds.[1]

Quantitative Data

The following tables summarize key quantitative data related to the activity of Pifithrin-α from various studies.

Table 1: In Vitro Cytotoxicity of Pifithrin-α and Pifithrin-β

| Cell Line | Compound | IC50 (µmol/L) | Reference |

| A2780 (Ovarian) | Pifithrin-α | 17, 29 (in two separate experiments) | [1] |

| HCT116 (Colon) | Pifithrin-α | 12, 27 (in two separate experiments) | [1] |

| A2780 (Ovarian) | Pifithrin-β | 74, 80 (in two separate experiments) | [1] |

| HCT116 (Colon) | Pifithrin-β | 102, 105 (in two separate experiments) | [1] |

Table 2: Effective Concentrations of Pifithrin-α in Various Experimental Systems

| Cell/System Type | Effect | Concentration | Reference |

| Murine C8 cells | Inhibition of apoptotic death induced by various anticancer drugs | 10 µmol/L | [1] |

| Hippocampal neurons | Suppression of camptothecin-induced increase in p53 DNA binding and Bax expression | 100-200 nM | [3] |

| Hippocampal neurons | Protection against death induced by DNA-damaging agents | 200 nM | [3] |

| Hippocampal neurons | Stabilization of mitochondrial function and suppression of caspase activation | 200 µM | [3] |

| Human embryonic kidney cells | Blockade of p53-mediated induction of p21/Waf-1 | Not specified | [3] |

| C8 cells | Prevention of p53-mediated apoptosis induced by cytotoxic compounds | 10 µM | [12] |

| Human umbilical vein endothelial cells | Prevention of p53-mediated apoptosis induced by cytotoxic compounds | 30 µM | [12] |

Table 3: In Vivo Efficacy of Pifithrin-α

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice (C57BL and Balb/c) | Whole-body gamma irradiation | 2.2 mg/kg (i.p.) | Complete rescue from 60% killing doses of irradiation | [2][3] |

| Rats | Transient middle cerebral artery occlusion | 2 mg/kg | Significantly lower motor disability scores | [3] |

| Mice | Doxorubicin-induced cardiotoxicity | 4.4 mg/kg (total dose) | Attenuated mRNA levels of Bax and MDM2 | [13] |

| Rats | Myocardial I/R | Not specified | Reduced myocyte apoptosis and leukocyte infiltration | [14] |

Experimental Protocols

This section outlines the general methodologies for key experiments involving Pifithrin-α.

Cell Culture and PFTα Treatment

-

Cell Lines: A variety of human and murine cell lines have been used, including A2780 (ovarian cancer), HCT116 (colon cancer), and primary fibroblasts.[1][3]

-

PFTα Preparation and Administration: PFTα is typically dissolved in DMSO to create a stock solution.[6] For cell culture experiments, the stock solution is diluted in the culture medium to the desired final concentration. It is often administered 1 hour prior to the induction of p53-dependent apoptosis.[1] Given its instability in culture medium (half-life of approximately 59 minutes), fresh preparation and timely application are crucial.[1]

Cytotoxicity and Cell Viability Assays

-

Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. It has been used to calculate the IC50 values of PFTα.[1]

-

Crystal Violet Staining: This method is used to estimate the number of attached, viable cells. Cells are stained with crystal violet, and the dye is then eluted and quantified by measuring its optical density.[3][15]

-

Cell Counting Kit-8 (CCK-8) and TUNEL Assay: These assays are used to assess cell viability and apoptosis, respectively, particularly in the context of neuroprotection studies.[16]

Western Blotting

-

Purpose: To analyze the expression levels of p53 and its target proteins (e.g., p21, MDM2, Bax).

-

General Protocol:

-

Cells are lysed in an appropriate buffer.

-

Protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.[1]

-

In Vivo Studies

-

Animal Models: Mice and rats are commonly used to study the in vivo effects of PFTα.[2][3][4]

-

Administration: PFTα is typically administered via intraperitoneal (i.p.) injection.[2][3] Dosages can range from 2 to 4.4 mg/kg depending on the study.[3][13]

Visualizations

The following diagrams illustrate key concepts related to Pifithrin-α.

p53 Signaling Pathway and PFTα Inhibition

Caption: Pifithrin-α inhibits p53's transcriptional activity, blocking downstream responses.

Experimental Workflow for Assessing PFTα Efficacy

Caption: A typical workflow for evaluating Pifithrin-α's protective effects in vitro.

Logical Relationship of PFTα's Reversible Inhibition

Caption: The reversible nature of Pifithrin-α allows for transient p53 inhibition.

Conclusion and Future Directions

Pifithrin-α is a valuable tool for studying the roles of p53 in various cellular processes. Its ability to reversibly inhibit p53-mediated apoptosis has significant implications for protecting normal tissues during cancer therapy and for studying diseases where p53-mediated cell death is implicated. However, researchers must be mindful of its instability in culture and its potential p53-independent effects. Future research should focus on developing more stable and specific inhibitors of p53 to translate the protective effects of PFTα into clinical applications. The use of its more stable cyclic analog, Pifithrin-β, may also warrant further investigation. Caution should be exercised when using PFTα as a specific inhibitor of p53-mediated apoptosis, especially in sensitive systems like in vitro fertilized embryos, where it has been shown to be a potent apoptotic agent.[17]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compoundalpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. This compoundalpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The p53 inhibitor this compoundalpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Inhibition of p53 by this compoundalpha reduces myocyte apoptosis and leukocyte transmigration in aged rat hearts following 24 hours of reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pifithrin-α enhances the survival of transplanted neural stem cells in stroke rats by inhibiting p53 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pro-apoptotic Effect of Pifithrin-α on Preimplantation Porcine In vitro Fertilized Embryo Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Pifithrin-α: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-α (PFT-α) is a small molecule inhibitor of the tumor suppressor protein p53. Initially identified for its ability to protect cells from p53-dependent apoptosis, PFT-α has become a valuable tool in studying the diverse roles of p53 in cellular processes. This technical guide provides an in-depth overview of the discovery, chemical properties, and multifaceted biological activities of Pifithrin-α. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways to support researchers in its application. While PFT-α is a potent modulator of p53-mediated transcription, it is also known to interact with other cellular pathways, including heat shock, glucocorticoid receptor, and aryl hydrocarbon receptor signaling, highlighting the importance of careful experimental design and interpretation.

Discovery and Chemical Properties

Pifithrin-α was first described in 1999 as a chemical inhibitor of p53 that could protect mice from the side effects of cancer therapy.[1] It is a synthetic, water-soluble, and stable compound that blocks the activation of p53-responsive genes.[1][2]

Chemical Synthesis

The synthesis of Pifithrin-α was detailed by Zhu et al. in the Journal of Medicinal Chemistry in 2002. The procedure involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 2-bromo-1-(p-tolyl)ethanone.

Synthesis Protocol: A mixture of 2-amino-4,5,6,7-tetrahydrobenzothiazole and 2-bromo-1-(p-tolyl)ethanone in a suitable solvent such as ethanol is heated under reflux. The resulting product, Pifithrin-α hydrobromide, can be purified by recrystallization.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(2-Imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone hydrobromide | [3] |

| Molecular Formula | C₁₆H₁₈N₂OS · HBr | [1] |

| Molecular Weight | 367.3 g/mol | [1] |

| CAS Number | 63208-82-2 | |

| Appearance | Solid | [1] |

| Solubility | >17.45 mg/mL in DMSO, Soluble in water | [1] |

| pKa | 9.11 | [4] |

| logP | 4.26 (for the tricyclic derivative) | [4] |

| Stability | Pifithrin-α can undergo intramolecular cyclization in physiological conditions to form a sparingly soluble derivative, with a reported half-life of 4.2 hours.[4] | [4] |

Biological Activity and Mechanism of Action

Pifithrin-α is primarily known for its inhibitory effect on the p53 tumor suppressor protein. It has been shown to block p53-dependent transcriptional activation of target genes involved in apoptosis and cell cycle arrest.[2][5] The precise mechanism of inhibition is not fully elucidated, but it is thought to act at a stage after p53 has translocated to the nucleus.[6] It has been reported to decrease the DNA binding activity of p53.[5][7] Notably, direct binding affinity data such as Kᵢ or Kₑ values for Pifithrin-α to p53 are not consistently reported in the literature. One source indicates an EC₅₀ of 2.8 µM for inhibiting p53-dependent luciferase reporter activity in HCT116 cells.[8]

Quantitative Data: In Vitro and In Vivo Efficacy

The effective concentration of Pifithrin-α varies depending on the cell type and experimental conditions.

Table of In Vitro Efficacy (IC₅₀ Values)

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| A2780 (ovarian) | Sulforhodamine B (96h) | 17-29 | [9] |

| HCT116 (colon) | Sulforhodamine B (96h) | 12-27 | [9] |

| MCF7 (breast) | Topotecan co-treatment | 4.8-14.4 fold sensitization | [10] |

| BGC823 (gastric) | Topotecan co-treatment | 4.8-14.4 fold sensitization | [10] |

| HepG2 (liver) | Topotecan co-treatment | 4.8-14.4 fold sensitization | [10] |

Table of Effective In Vivo Dosages

| Animal Model | Application | Dosage | Reference |

| Mice (C57BL and Balb/c) | Protection from gamma irradiation | 2.2 mg/kg (i.p.) | [7] |

| Mice | Reduction of ischemic brain injury | 2 mg/kg (i.p.) | [7] |

| Rats | Neuroprotection in stroke model | 2 mg/kg | [5] |

| Mice | Inhibition of dexamethasone-induced thymic degeneration | 3.6 µg/kg (i.p.) | [7] |

Signaling Pathways Modulated by Pifithrin-α

Beyond its effects on p53, Pifithrin-α has been shown to influence several other key signaling pathways.

p53-Dependent Pathway

Under cellular stress, such as DNA damage, the p53 protein is stabilized and activated, leading to the transcriptional upregulation of target genes that can induce cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX, PUMA). Pifithrin-α inhibits this transcriptional activation, thereby protecting cells from p53-mediated cell death.

Heat Shock Response

Pifithrin-α has been found to suppress the heat shock response by reducing the activation of Heat Shock Factor 1 (HSF1).[11] This can increase cellular sensitivity to heat.

Glucocorticoid Receptor Signaling

Pifithrin-α can also reduce the activation of the glucocorticoid receptor (GR), thereby inhibiting its downstream signaling.[11] However, it does not appear to directly affect the chaperone machinery associated with GR.[6]

References

- 1. apexbt.com [apexbt.com]

- 2. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. The p53 inhibitor this compoundalpha forms a sparingly soluble derivative via intramolecular cyclization under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compoundalpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pifithrin-α (PFTα) | p53 inhibitor | CAS 63208-82-2 | Buy Pifithrinα (PFT-α) from Supplier InvivoChem [invivochem.com]

- 9. benchchem.com [benchchem.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pifithrin-α's p53-Independent Crosstalk with the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifithrin-α (PFTα) is widely recognized as a small molecule inhibitor of the tumor suppressor protein p53, playing a crucial role in preventing p53-mediated apoptosis.[1][2][3][4] However, a growing body of evidence reveals that PFTα exerts significant biological effects independent of its action on p53.[5][6][7] A key p53-independent activity of PFTα is its potent agonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cellular differentiation.[1][4][8] This technical guide provides an in-depth analysis of the p53-independent effects of Pifithrin-α on the Aryl Hydrocarbon Receptor, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.

Recent studies have demonstrated that PFTα can bind to the AhR, promote the formation of its DNA binding complex, stimulate reporter gene activity, and increase the expression of classic AhR target genes like Cytochrome P450 1A1 (CYP1A1).[1][4] Intriguingly, further research suggests that the direct activator of AhR may not be PFTα itself, but rather its condensation product, Pifithrin-β (PFTβ).[8] This guide will delve into the experimental evidence supporting these findings.

Furthermore, the activation of AhR by PFTα has been shown to trigger downstream signaling cascades, notably the Nrf2 antioxidant response pathway, leading to a reduction in intracellular reactive oxygen species (ROS) in a p53-independent manner.[5][6] Understanding this intricate crosstalk is crucial for the comprehensive evaluation of PFTα's therapeutic potential and off-target effects.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of Pifithrin-α and its derivatives on AhR-mediated gene expression.

Table 1: Effect of Pifithrin-α on AhR and Nrf2 Target Gene Expression in p53 Knockout Cells

Data extracted from Peuget et al., 2020.[6] The study utilized p53 knockout human breast cancer cell line (MCF7 p53KO) treated with 20 µM of Pifithrin-α for 20 hours. Gene expression was measured by qPCR, and the data is presented as fold change relative to DMSO-treated control cells.

| Target Gene | Pathway | Fold Change (mean ± SD) |

| CYP1A1 | AhR | >8 (Log2 scale) |

| NQO1 | Nrf2 | ~3.5 ± 0.5 |

| HO1 | Nrf2 | ~4.5 ± 0.5 |

| TRXR1 | Nrf2 | ~2.5 ± 0.3 |

Table 2: Comparative Agonistic Activity of Pifithrin-α and Pifithrin-β on AhR

Conceptual data based on the findings of Fernández-Cruz et al., 2011, which demonstrated that PFTβ is the active AhR agonist.[8] This table illustrates the expected results from a luciferase reporter assay in a suitable cell line (e.g., H4IIE rat hepatoma cells) expressing an AhR-responsive luciferase construct.

| Compound | Concentration | Luciferase Activity (Fold Induction over Vehicle) |

| Pifithrin-α (PFTα) | 1 µM | Low to negligible |

| 10 µM | Moderate | |

| 20 µM | Significant | |

| Pifithrin-β (PFTβ) | 1 µM | Significant |

| 10 µM | High | |

| 20 µM | Very High | |

| TCDD (Positive Control) | 1 nM | Very High |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PFTα's effects on the AhR signaling pathway.

AhR-Dependent Luciferase Reporter Assay

This protocol is designed to quantify the agonistic activity of compounds on the Aryl Hydrocarbon Receptor.

Materials:

-

H4IIE cells (or other suitable cell line with endogenous AhR)

-

DRE-luciferase reporter plasmid (e.g., pGudLuc1.1)

-

Control plasmid for transfection normalization (e.g., pRL-TK)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Pifithrin-α and Pifithrin-β

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed H4IIE cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of PFTα, PFTβ, TCDD, or DMSO.

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR) for AhR and Nrf2 Target Gene Expression

This protocol details the measurement of mRNA levels of CYP1A1, NQO1, HO1, and TRXR1.

Materials:

-

MCF7 p53KO cells

-

Pifithrin-α

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CYP1A1, NQO1, HO1, TRXR1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Culture MCF7 p53KO cells and treat them with 20 µM PFTα or DMSO for 20 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the DMSO-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Pifithrin-α to AhR Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Transient Transfection and AhR Activity Reporter Assay. [bio-protocol.org]

- 3. Biological and chemical studies on aryl hydrocarbon receptor induction by the p53 inhibitor pifithrin-α and its condensation product pifithrin-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

Pifithrin-α: A Technical Guide to its Role in Modulating p53-Dependent Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pifithrin-α (PFTα) is a small molecule initially identified as a potent and reversible inhibitor of the p53 tumor suppressor protein. It has been widely utilized as a chemical tool to probe the multifaceted roles of p53 in cellular processes such as apoptosis and cell cycle arrest. PFTα primarily exerts its inhibitory effect on p53 by blocking its transcriptional activity, thereby preventing the expression of p53 target genes. However, the mechanism of action is complex and not fully elucidated, with evidence suggesting it may interfere with p53's nuclear translocation and post-translational modifications. Compounding this complexity, PFTα also exhibits significant p53-independent activities, most notably as an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of xenobiotic metabolism enzymes. This dual functionality necessitates careful experimental design and interpretation of results when using PFTα to study p53-dependent pathways. This technical guide provides an in-depth overview of PFTα's mechanism of action, its effects on p53-dependent gene transcription, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, responding to a variety of stress signals by orchestrating responses that include cell cycle arrest, apoptosis, and DNA repair. Its central role in preventing tumorigenesis has made it a key target for cancer research and drug development. Small molecule modulators of p53 activity, such as Pifithrin-α, have become invaluable tools for dissecting the intricate p53 signaling network.

PFTα was first described as a chemical inhibitor that protects mice from the side effects of cancer therapy.[1] It was shown to reversibly block p53-dependent transactivation of its target genes.[2] This inhibitory action has been demonstrated to protect cells from apoptosis and cell cycle arrest induced by DNA-damaging agents and other stressors.[3][4] However, subsequent research has revealed a more nuanced picture of PFTα's activity, including its ability to activate the aryl hydrocarbon receptor (AhR) signaling pathway independently of p53.[3][5] This off-target effect is a critical consideration for researchers utilizing PFTα to investigate p53-specific functions.

This guide aims to provide a comprehensive technical resource for researchers and drug development professionals on the use of PFTα as a modulator of p53-dependent gene transcription.

Mechanism of Action

Inhibition of p53-Dependent Transcriptional Activity

The primary and most well-characterized function of Pifithrin-α is its ability to inhibit the transcriptional activity of p53.[2] This inhibition prevents the upregulation of a host of p53 target genes that are crucial for inducing apoptosis and cell cycle arrest.

The precise mechanism by which PFTα inhibits p53's transcriptional function is still under investigation, with several proposed models:

-

Inhibition of p53 Nuclear Translocation: Some studies suggest that PFTα may interfere with the nuclear import of p53, thereby preventing it from accessing its target gene promoters in the nucleus.

-

Alteration of p53 Post-Translational Modifications: PFTα has been shown to attenuate the post-translational modifications of p53, which are critical for its stability and activity.[5][6]

-

Direct Interference with p53-DNA Binding: While less supported, it is possible that PFTα could directly or indirectly interfere with the binding of p53 to its specific DNA response elements.

p53-Independent Effects: Aryl Hydrocarbon Receptor (AhR) Agonism

A significant body of evidence demonstrates that PFTα is a potent agonist of the aryl hydrocarbon receptor (AhR).[3][7] The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in xenobiotic metabolism, most notably cytochrome P450 family members like CYP1A1.[8]

Activation of the AhR by PFTα occurs independently of p53.[3] It is important to note that PFTα is unstable in solution and can cyclize to form Pifithrin-β (PFTβ), which is also a potent AhR agonist. This conversion should be considered when interpreting experimental results.[9]

The dual activity of PFTα as both a p53 inhibitor and an AhR agonist complicates the interpretation of experimental data. It is crucial to design experiments with appropriate controls to distinguish between p53-dependent and AhR-dependent effects.

Data Presentation: Quantitative Effects of Pifithrin-α

The following tables summarize quantitative data on the effects of Pifithrin-α from various studies. It is important to note that the specific effects can vary depending on the cell line, experimental conditions, and the concentration of PFTα used.

| Cell Line | Assay | Parameter | PFTα Concentration | Effect | Reference |

| A2780 (Ovarian) | Cytotoxicity | IC50 | 21.3 ± 8.1 µmol/L | Cytotoxic | [9] |

| HCT116 (Colon) | Cytotoxicity | IC50 | 21.3 ± 8.1 µmol/L | Cytotoxic | [9] |

| MCF7 (Breast) | qPCR | p21 mRNA | 20 µM | ~40% inhibition of Nutlin-3 induced expression | [5] |

| MCF7 (Breast) | qPCR | PUMA mRNA | 20 µM | ~30% inhibition of Nutlin-3 induced expression | [5] |

| MCF7 (Breast) | qPCR | MDM2 mRNA | 20 µM | No significant inhibition of Nutlin-3 induced expression | [5] |

| MCF7 p53KO | qPCR | CYP1A1 mRNA | 20 µM | ~1000-fold induction | [5] |

| T47D (Breast) | qPCR | CYP1A1 mRNA | 20 µM | ~250-fold induction | [5] |

| Cell Line | Treatment | Cell Cycle Phase | % of Cells (Control) | % of Cells (PFTα) | Reference |

| Murine ES Cells | - | G1 | Data not specified | Increased | [4] |

| Murine ES Cells | - | S | Data not specified | Decreased | [4] |

| Murine ES Cells | - | G2/M | Data not specified | Increased | [4] |

Experimental Protocols

Luciferase Reporter Assay for p53 Transcriptional Activity

This protocol is designed to quantify the effect of PFTα on the transcriptional activity of p53 using a luciferase reporter construct containing p53 response elements.

Materials:

-

Cells of interest (e.g., MCF7, U2OS)

-

p53-responsive firefly luciferase reporter plasmid (e.g., pG13-luc)

-

Control Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Pifithrin-α

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

PFTα Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of PFTα or vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding

This protocol details the steps to assess the effect of PFTα on the binding of p53 to the promoter of a target gene (e.g., p21).

Materials:

-

Cells of interest

-

Pifithrin-α

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-p53 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the p53 binding site on the p21 promoter and a negative control region

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with PFTα or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-p53 antibody or a control IgG antibody.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the p53 binding site on the p21 promoter and a negative control region.

-

Data Analysis: Calculate the fold enrichment of p53 binding at the target promoter relative to the IgG control and the negative control region.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of PFTα on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10][11]

Materials:

-

Cells of interest

-

Pifithrin-α

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with PFTα or vehicle for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Pifithrin-α inhibits p53-dependent transcription.

Caption: Pifithrin-α activates the AhR signaling pathway.

Caption: Experimental workflow for ChIP-qPCR analysis.

Conclusion

Pifithrin-α remains a valuable but complex tool for studying the p53 signaling pathway. Its ability to inhibit p53-dependent transcription provides a means to investigate the consequences of p53 inactivation in various cellular contexts. However, its significant off-target activity as an AhR agonist necessitates careful experimental design and the use of appropriate controls to ensure the accurate interpretation of results. This technical guide has provided an overview of PFTα's dual mechanism of action, summarized key quantitative data, and offered detailed protocols for its characterization. By understanding the multifaceted nature of PFTα, researchers can more effectively leverage this small molecule to unravel the complexities of p53 biology and its role in health and disease.

References

- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p53 inhibitor this compoundalpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. CYP1A1 cytochrome P450 family 1 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. The p53-inhibitor this compoundalpha inhibits firefly luciferase activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Pifithrin-α and Its Effect on Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-α (PFT-α) is a small molecule inhibitor that has garnered significant attention for its ability to transiently suppress the activity of the tumor suppressor protein p53. Initially identified for its potential to protect normal cells from the cytotoxic effects of chemotherapy and radiation, its role in modulating the cell cycle is of profound interest to researchers in oncology and cell biology. This technical guide provides an in-depth exploration of the mechanisms by which Pifithrin-α influences cell cycle arrest, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Introduction to Pifithrin-α

Pifithrin-α is a synthetic, cell-permeable compound that was first described as an inhibitor of p53-dependent apoptosis.[1] Its primary mode of action is the inhibition of p53-mediated transcriptional activation of its target genes.[2] The tumor suppressor p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage. By inhibiting p53, Pifithrin-α can prevent these downstream events, a characteristic that has been explored for its therapeutic potential in various contexts, including neuroprotection and mitigating the side effects of cancer therapy. However, the effects of Pifithrin-α on the cell cycle are complex and can be context-dependent, with evidence for both the inhibition of damage-induced arrest and, paradoxically, the induction of cell cycle arrest in certain cell types.[3][4]

Mechanism of Action in Cell Cycle Regulation

The predominant mechanism by which Pifithrin-α affects cell cycle arrest is through its inhibition of the p53 signaling pathway.

The p53-p21-Dependent Pathway

Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. In response to cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications. Activated p53 functions as a transcription factor, binding to the promoter regions of its target genes.

One of the most critical downstream targets of p53 in the context of cell cycle control is the cyclin-dependent kinase inhibitor 1A, also known as p21WAF1/CIP1. The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. By binding to and inhibiting the activity of cyclin/CDK complexes, p21 prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M phases of the cell cycle.

Pifithrin-α intervenes in this pathway by preventing p53 from transcriptionally activating the CDKN1A gene, which encodes for p21.[2] This leads to a reduction in p21 levels, thereby alleviating the inhibition of CDKs and allowing the cell cycle to proceed.

p53-Independent Effects

While the inhibition of the p53-p21 axis is the most well-characterized mechanism, some studies suggest that Pifithrin-α can also exert p53-independent effects on the cell cycle. For instance, reports have indicated that Pifithrin-α can modulate the expression of cyclin D1, a key regulator of the G1 phase, in a p53-independent manner.[3] Furthermore, in some cancer cell lines, high concentrations of Pifithrin-α have been observed to induce a G2/M arrest, suggesting off-target effects or the involvement of other signaling pathways. The precise mechanisms of these p53-independent actions are still under investigation.

Quantitative Data on Cell Cycle Arrest

The effect of Pifithrin-α on cell cycle distribution is dose- and time-dependent, and can vary between different cell types. The following tables summarize quantitative data from representative studies.

Dose-Dependent Effect of Pifithrin-α on Cell Cycle Distribution

This table illustrates the effect of increasing concentrations of Pifithrin-α on the cell cycle distribution of KYSE450 esophageal cancer cells after 48 hours of treatment.

| Pifithrin-α Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 2.3 | 28.1 ± 1.9 | 16.7 ± 1.5 |

| 10 | 63.4 ± 2.8 | 21.5 ± 1.7 | 15.1 ± 1.3 |

| 20 | 71.8 ± 3.1 | 15.6 ± 1.4 | 12.6 ± 1.1 |

| 40 | 78.2 ± 3.5 | 10.9 ± 1.2 | 10.9 ± 1.0 |

Data adapted from G. Chen et al., 2017. Values are represented as mean ± standard deviation.

Time-Dependent Effect of Pifithrin-α (20 µM) on Cell Cycle Distribution

This table shows the changes in cell cycle phase distribution in KYSE450 cells at different time points following treatment with 20 µM Pifithrin-α.

| Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 2.3 | 28.1 ± 1.9 | 16.7 ± 1.5 |

| 24 | 65.1 ± 2.9 | 19.8 ± 1.6 | 15.1 ± 1.3 |

| 48 | 71.8 ± 3.1 | 15.6 ± 1.4 | 12.6 ± 1.1 |

| 72 | 75.3 ± 3.3 | 12.4 ± 1.1 | 12.3 ± 1.1 |

Data adapted from G. Chen et al., 2017. Values are represented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of Pifithrin-α on cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is a widely used method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 0.2 mg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Pifithrin-α or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.

-

Cell Collection and Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for p53 and p21

This protocol allows for the detection and quantification of p53 and its downstream target p21, providing insights into the molecular effects of Pifithrin-α.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treating the cells with Pifithrin-α, wash them with cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of p53 and p21 to the loading control.

Conclusion

Pifithrin-α is a valuable research tool for investigating the intricacies of the p53 signaling pathway and its role in cell cycle control. Its primary mechanism of action involves the inhibition of p53-dependent transcription, leading to a downregulation of key cell cycle inhibitors like p21. However, the cellular response to Pifithrin-α can be multifaceted, with evidence for p53-independent effects that warrant further investigation. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals seeking to explore the impact of Pifithrin-α on cell cycle regulation in various biological systems. As our understanding of the nuances of p53 signaling continues to evolve, so too will the applications and interpretations of studies involving this potent inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA-damage orchestrates self-renewal and differentiation via reciprocal p53 family and Hippo/Wnt/TGF-β pathway activation in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9 treatment causes extended TP53-dependent cell cycle arrest in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Pifithrin-α: A Technical Guide to its Chemical Identity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Pifithrin-α (PFTα) has emerged as a significant small molecule inhibitor of the p53 tumor suppressor protein, playing a crucial role in research focused on cancer therapy, neuroprotection, and cellular stress responses. This technical guide provides an in-depth exploration of the chemical structure and synthesis of Pifithrin-α, offering valuable insights for professionals in the field of drug discovery and development.

Chemical Structure and Properties

Pifithrin-α, a benzothiazole derivative, possesses a well-defined chemical architecture that dictates its biological activity. Its systematic IUPAC name is 2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone hydrobromide.[1][2][3] The molecule is typically available as a hydrobromide salt, which enhances its solubility and stability for experimental use.

The core structure features a tetrahydrobenzothiazole ring system linked to a substituted acetophenone moiety. This unique arrangement is critical for its interaction with and inhibition of the p53 protein.

| Property | Value | Reference |

| Molecular Formula | C16H18N2OS · HBr | [1][2][4][5] |

| Molecular Weight | 367.3 g/mol | [1][2][4][5][6][7][8] |

| CAS Number | 63208-82-2 | [1][2][3][4][5][6][7][8] |

| Appearance | Off-white powder | [8] |

| Melting Point | 192.1-192.5 °C | [6][8] |

| Solubility | Soluble in DMSO (up to 20 mg/mL) | [6][8] |

| SMILES | CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.[Br-] | [3][6] |

Synthesis of Pifithrin-α

The synthesis of Pifithrin-α is a multi-step process that involves the formation of the key tetrahydrobenzothiazole ring and its subsequent alkylation. While specific proprietary methodologies may vary, the general synthetic approach is well-established in the scientific literature.

General Synthetic Pathway

The synthesis typically commences with the reaction of cyclohexanone with cyanamide in the presence of sulfur, leading to the formation of 2-amino-4,5,6,7-tetrahydrobenzothiazole. This intermediate is then N-alkylated with 2-bromo-1-(4-methylphenyl)ethanone to yield the final product, Pifithrin-α.

Caption: General synthetic pathway for Pifithrin-α.

Key Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

A mixture of cyclohexanone, cyanamide, and elemental sulfur is heated in a suitable solvent, such as ethanol or isopropanol, in the presence of a base catalyst like morpholine. The reaction mixture is typically refluxed for several hours. After cooling, the product crystallizes and can be isolated by filtration, washed, and dried.

Step 2: Synthesis of Pifithrin-α

The intermediate, 2-amino-4,5,6,7-tetrahydrobenzothiazole, is dissolved in a polar aprotic solvent like acetone or acetonitrile. To this solution, 2-bromo-1-(4-methylphenyl)ethanone is added, and the mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated Pifithrin-α hydrobromide is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pifithrin-α Signaling Pathway Inhibition

Pifithrin-α is renowned for its ability to inhibit the transcriptional activity of p53. Under cellular stress conditions, such as DNA damage, p53 is activated and induces the transcription of genes involved in apoptosis, cell cycle arrest, and DNA repair. Pifithrin-α intervenes in this pathway, preventing p53 from binding to the promoter regions of its target genes.

Caption: Pifithrin-α inhibits p53-mediated transcription.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and synthesis of Pifithrin-α. The detailed information on its properties, synthetic route, and mechanism of action is intended to support researchers and drug development professionals in their endeavors to utilize this potent p53 inhibitor for therapeutic innovation. The provided experimental outlines offer a starting point for laboratory synthesis, while the pathway diagram illustrates its critical role in modulating cellular responses to stress. As research continues to uncover the full potential of Pifithrin-α, a thorough comprehension of its chemical and synthetic aspects remains paramount.

References

- 1. Pifithrin-α (PFTα) | p53 inhibitor | CAS 63208-82-2 | Buy Pifithrinα (PFT-α) from Supplier InvivoChem [invivochem.com]

- 2. apexbt.com [apexbt.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pifithrin - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pifithrin-α =95 HPLC,powder 63208-82-2 [sigmaaldrich.com]

Pifithrin-α: A Technical Guide to its Impact on Heat Shock and Glucocorticoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-α (PFTα), initially identified as a reversible inhibitor of p53 transcriptional activity, has demonstrated broader biological effects, notably impacting the heat shock and glucocorticoid receptor (GR) signaling pathways. This technical guide provides an in-depth analysis of the current understanding of PFTα's mechanisms of action on these crucial cellular stress and endocrine signaling cascades. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling interactions. A critical consideration highlighted is the direct inhibitory effect of PFTα on firefly luciferase, a common reporter enzyme, which necessitates careful experimental design and data interpretation. The conflicting evidence regarding PFTα's precise mechanism of GR signaling inhibition is also discussed, presenting an area for future investigation.

Introduction

Pifithrin-α (PFTα) is a small molecule that has been widely studied for its ability to transiently inhibit the tumor suppressor protein p53. Beyond its effects on p53, research has revealed that PFTα can also modulate other critical cellular pathways, including the heat shock response and glucocorticoid receptor (GR) signaling.[1] These actions of PFTα appear to be independent of its effects on p53.[1][2] This guide delves into the technical details of PFTα's influence on these two interconnected signaling networks, providing valuable information for researchers in cell biology, pharmacology, and drug development.

Pifithrin-α's Impact on Heat Shock Signaling

The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress, primarily regulated by the Heat Shock Factor 1 (HSF1). Upon activation, HSF1 trimerizes, translocates to the nucleus, and induces the expression of heat shock proteins (HSPs), which function as molecular chaperones.

PFTα has been shown to suppress the heat shock response by reducing the activation of HSF1.[1][2] This leads to increased cellular sensitivity to heat-induced stress.[2]

Quantitative Data on Pifithrin-α's Effect on Heat Shock Signaling

| Parameter | Cell Line | Concentration of PFTα | Observed Effect | Reference |

| HSF1 Activation | HeLa cells | 10 µM | Reduction in HSF1 activation | [2] |

| Cellular Sensitivity to Heat | HeLa cells | 10 µM | Increased sensitivity to heat | [2] |

Pifithrin-α's Impact on Glucocorticoid Receptor Signaling

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a pivotal role in regulating a wide range of physiological processes, including metabolism, inflammation, and stress responses. In its inactive state, GR resides in the cytoplasm as part of a multiprotein complex that includes Hsp90 and Hsp70. Upon binding to its ligand, such as dexamethasone, GR dissociates from this complex and translocates to the nucleus to regulate gene expression.

PFTα has been reported to reduce the activation of the glucocorticoid receptor.[1][2] However, the precise mechanism underlying this inhibition is a subject of conflicting reports. One study proposed that PFTα targets an unknown factor common to the p53, heat shock, and GR signaling pathways.[1] In contrast, another study found that PFTα did not inhibit GR-mediated transcriptional activation or the assembly and function of the Hsp90/Hsp70 chaperone machinery.[3] This latter study suggested that PFTα may cause a leftward shift in the dexamethasone dose-response curve by increasing intracellular dexamethasone concentrations, possibly by competing for cellular efflux pumps.[3]

Quantitative Data on Pifithrin-α's Effect on Glucocorticoid Receptor Signaling

| Parameter | Cell Line | Concentration of PFTα | Observed Effect | Reference |

| GR Activation | HeLa cells | 10 µM | Reduction in GR activation | [2] |

| Dexamethasone-induced Apoptosis | Mouse thymocytes | Not specified | Rescue from apoptosis | [1] |

| GR-mediated reporter induction | LMCAT cells | Not specified | No inhibition observed | [3] |

Experimental Protocols

Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the glucocorticoid receptor in response to glucocorticoids and the effect of inhibitors like PFTα. Crucially, it has been reported that PFTα can directly inhibit the activity of firefly luciferase, the most common reporter enzyme.[4][5] Therefore, results from such assays using PFTα must be interpreted with caution, and appropriate controls, such as using a different reporter system (e.g., Renilla luciferase or chloramphenicol acetyltransferase), are essential.

Materials:

-

Cells expressing human GR and a GR-responsive firefly luciferase reporter construct.

-

Cell culture medium and supplements.

-

Dexamethasone (or other GR agonist).

-

Pifithrin-α.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Pifithrin-α for a specified period (e.g., 1-2 hours).

-

Add the GR agonist (e.g., dexamethasone) at a concentration known to induce a robust response.

-

Incubate for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

-

Control experiments:

-

Include wells with no PFTα to determine the maximal GR response.

-

Include wells with no dexamethasone to determine the basal activity.

-

To control for the direct inhibition of luciferase by PFTα, a parallel assay with a constitutively active reporter or the addition of PFTα directly to cell lysates containing active luciferase should be performed.[5]

-

Co-Immunoprecipitation (Co-IP) for Hsp90-GR Interaction

This technique is used to investigate whether PFTα disrupts the interaction between Hsp90 and the glucocorticoid receptor.

Materials:

-

Cell line expressing GR.

-

Cell lysis buffer (non-denaturing).

-

Antibody against Hsp90 or GR.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for Western blotting (anti-GR and anti-Hsp90).

Procedure:

-

Culture cells and treat with or without PFTα and/or dexamethasone.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-GR).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the "prey" protein (e.g., Hsp90) and the "bait" protein (GR).

Electrophoretic Mobility Shift Assay (EMSA) for HSF1 DNA Binding

EMSA is used to determine if PFTα affects the DNA binding activity of HSF1 to its consensus sequence, the heat shock element (HSE).

Materials:

-

Nuclear protein extracts from cells treated with or without heat shock and/or PFTα.

-

Labeled DNA probe containing the HSE sequence (e.g., with biotin or a radioactive isotope).

-

Unlabeled "cold" competitor probe.

-

Binding buffer.

-

Polyacrylamide gel and electrophoresis apparatus.

-

Detection system (e.g., chemiluminescence or autoradiography).

Procedure:

-

Prepare nuclear extracts from cells subjected to the desired treatments.

-

Incubate the nuclear extracts with the labeled HSE probe in a binding buffer.

-

For competition experiments, add an excess of the unlabeled HSE probe to a parallel reaction to demonstrate the specificity of the binding.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands using an appropriate detection method. A decrease in the intensity of the shifted band in the presence of PFTα would indicate inhibition of HSF1 DNA binding.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Pifithrin-α's inhibition of the heat shock signaling pathway.

Caption: Pifithrin-α's impact on glucocorticoid receptor signaling.

Caption: Workflow for Co-Immunoprecipitation of GR and Hsp90.

Conclusion and Future Directions

Pifithrin-α exerts a clear inhibitory effect on both the heat shock and glucocorticoid receptor signaling pathways, independent of its well-characterized role as a p53 inhibitor. While its suppression of HSF1 activation is a consistent finding, the mechanism by which it affects GR signaling remains an area of active debate. The conflicting evidence—whether PFTα targets a common upstream regulator or influences glucocorticoid transport—warrants further investigation.

A significant takeaway for researchers is the confounding direct inhibitory effect of PFTα on firefly luciferase. This necessitates rigorous controls and potentially the use of alternative reporter systems when studying transcriptional regulation with this compound.

Future research should focus on elucidating the precise molecular target of PFTα that mediates its effects on HSF1 and GR. Dose-response studies to determine the IC50 values for these inhibitory activities are also crucial. Resolving the conflicting reports on its mechanism of GR inhibition will provide a clearer understanding of its pharmacological profile and potential therapeutic applications.

References

- 1. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p53-inhibitor this compoundalpha inhibits firefly luciferase activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p53-inhibitor Pifithrin-α inhibits Firefly Luciferase activity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the neuroprotective effects of Pifithrin-α in TBI models

An In-depth Technical Guide to the Neuroprotective Effects of Pifithrin-α in Traumatic Brain Injury (TBI) Models

For Researchers, Scientists, and Drug Development Professionals

Traumatic brain injury (TBI) is a leading cause of death and long-term disability worldwide, initiating a complex cascade of secondary injury mechanisms that lead to progressive neuronal loss and functional deficits.[1][2][3][4] A key player in this secondary injury cascade is the tumor suppressor protein p53, which is activated following trauma and regulates neuronal apoptosis.[4][5] This has led to the investigation of p53 inhibitors as a potential therapeutic strategy. Pifithrin-α (PFT-α) is a small molecule inhibitor of p53 that has demonstrated significant neuroprotective effects in various TBI models by attenuating apoptosis, oxidative stress, and neuroinflammation.[2][6][7][8] This technical guide provides a comprehensive overview of the research investigating PFT-α in TBI, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of Pifithrin-α in TBI Models

The following tables summarize the quantitative data from key studies, demonstrating the neuroprotective effects of Pifithrin-α and its more potent oxygen analog, PFT-α (O).

Table 1: Effects of Pifithrin-α on Neurological Outcomes and Brain Injury Volume

| TBI Model & Species | Treatment Protocol | Outcome Measure | Vehicle Control Group | Pifithrin-α Treated Group | Pifithrin-α (O) Treated Group | Reference |

| CCI, Sprague-Dawley Rat | 2 mg/kg, i.v., 5h post-TBI | Contusion Volume at 24h (% of hemisphere) | ~22% | ~17% (Significant Reduction) | ~16% (Significant Reduction) | [4] |

| CCI, Sprague-Dawley Rat | 2 mg/kg, i.v., 5h post-TBI | Modified Neurological Severity Score (mNSS) at 24h | ~10 | ~7 (Significant Improvement) | ~6 (Significant Improvement) | [4] |

| CCI, Sprague-Dawley Rat | 2 mg/kg, i.v., 5h post-TBI | Beam Walking Score (foot faults) at 24h | ~5 | ~3 (Significant Improvement) | ~2.5 (Significant Improvement) | [4] |